

Technical Guide: Synthesis Pathways for Cis-Lacidipine Isomer

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Compound of Interest

Compound Name: *cis Lacidipine*

CAS No.: 103890-79-5

Cat. No.: B193137

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Executive Summary & Target Identity

Lacidipine is a lipophilic 1,4-dihydropyridine (DHP) calcium channel blocker used in the treatment of hypertension.^{[1][2]} The pharmaceutically active substance is the (E)-isomer (Trans). The Cis-isomer (Z-isomer) is a critical related substance (Impurity/Degradant) often required as a reference standard for quality control and stability profiling.

This guide focuses on the specific synthesis and isolation of the Cis-Lacidipine isomer, defined by the (Z)-geometry of the alkene in the 2-substituted phenyl side chain.

Chemical Identity

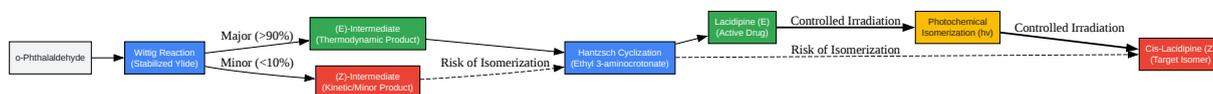
Feature	Lacidipine (Standard)	Cis-Lacidipine (Target)
Stereochemistry	(E)-isomer (Trans)	(Z)-isomer (Cis)
CAS Number	103890-78-4	103890-79-5
Chemical Name	(E)-4-[2-[3-(tert-butoxy)-3-oxoprop-1-enyl]phenyl]-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic acid diethyl ester	(Z)-4-[2-[3-(tert-butoxy)-3-oxoprop-1-enyl]phenyl]-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic acid diethyl ester
Molecular Formula	C ₂₆ H ₃₃ NO ₆	C ₂₆ H ₃₃ NO ₆
Key Distinction	³ J _{HH} Coupling > 15 Hz (Alkene)	³ J _{HH} Coupling ~ 10-12 Hz (Alkene)

Retrosynthetic Analysis & Strategy

The synthesis of Cis-Lacidipine presents a challenge because the thermodynamic equilibrium heavily favors the (E)-isomer during the construction of the cinnamate moiety. Therefore, the most reliable pathway for generating the Cis-isomer is Photochemical Isomerization of the parent drug, followed by rigorous chromatographic separation. A de novo chemical synthesis is possible but requires the isolation of the unstable (Z)-intermediate.

Pathway Logic

- Pathway A: Photochemical Synthesis (Primary): Exploits the photo-instability of the cinnamate double bond to generate the (Z)-isomer from the (E)-isomer. This is the industry standard for preparing analytical reference materials.
- Pathway B: De Novo Hantzsch Synthesis (Secondary): Involves the pre-synthesis of the (Z)-aldehyde intermediate followed by DHP ring formation. This route is prone to isomerization back to (E) under thermal Hantzsch conditions.



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Caption: Synthesis pathways comparing the robust Photochemical route (Yellow) against the De Novo route (Red/Green).

Detailed Experimental Protocols

Protocol A: Photochemical Synthesis (Recommended)

This method is preferred for generating high-purity Cis-Lacidipine standards.

Mechanism: Direct excitation of the conjugated π -system (cinnamate) allows rotation around the C=C double bond, establishing a photostationary state containing both E and Z isomers.

Step 1: Preparation of Solution[1][3]

- Dissolve 1.0 g of Lacidipine (E) in 100 mL of Ethanol/Acetonitrile (50:50 v/v).
 - Note: Acetonitrile is preferred for subsequent HPLC injection; Ethanol is a good solubility enhancer.
- Ensure the solution is clear and free of particulates.

Step 2: Irradiation

- Transfer the solution to a quartz photochemical reactor or clear borosilicate glass vessel.
- Irradiate with a UV source (Mercury vapor lamp, $\lambda \sim 254\text{-}366$ nm) or expose to direct sunlight for 4–6 hours.
 - Monitoring: Analyze aliquots every hour using HPLC to track the formation of the Z-isomer (typically elutes after the E-isomer on C18, depending on mobile phase).

- Endpoint: Stop when the Z-isomer ratio reaches 15–20%. Prolonged irradiation may lead to degradation products (e.g., cyclized pyridine derivatives).

Step 3: Isolation (Preparative HPLC)

- Column: C18 Preparative Column (e.g., Phenomenex Luna, 250 x 21.2 mm, 10 μm).
- Mobile Phase:
 - Solvent A: Water (0.1% Formic Acid)
 - Solvent B: Acetonitrile
 - Isocratic: 70% B / 30% A (Adjust based on analytical retention).
- Flow Rate: 15–20 mL/min.
- Detection: UV at 240 nm or 280 nm.
- Collection: Collect the fraction corresponding to the Cis-isomer (distinct peak usually eluting before or after the main trans peak; verify with analytical HPLC).
- Workup: Evaporate acetonitrile under reduced pressure (Rotavap at < 35°C, protect from light). Lyophilize the remaining aqueous phase to obtain Cis-Lacidipine as a pale yellow solid.

Protocol B: De Novo Chemical Synthesis (Mechanistic)

This route is used when structural verification from precursors is required.

Step 1: Synthesis of (Z)-Intermediate

Reagents: o-Phthalaldehyde, (tert-Butoxycarbonylmethylene)triphenylphosphorane.

- Conduct a Wittig reaction in Methanol at -78°C to maximize kinetic control, favoring the Z-isomer slightly more than reflux conditions.
- Purification: Separate the (E) and (Z) esters via Flash Column Chromatography (Silica gel, Hexane/Ethyl Acetate).

- Target: (Z)-3-(2-formylphenyl)acrylic acid tert-butyl ester.
- Note: The Z-intermediate is unstable and may isomerize to E upon exposure to light or heat.

Step 2: Hantzsch Condensation

Reagents: (Z)-Intermediate, Ethyl 3-aminocrotonate (2 equivalents).

- Dissolve the (Z)-intermediate in Isopropanol.
- Add 2.0 equiv. of Ethyl 3-aminocrotonate.
- Heat to 40–50°C (Avoid reflux to minimize thermal isomerization).
- Stir for 4–8 hours under Nitrogen (dark).
- Workup: Cool, concentrate, and purify via column chromatography immediately.

Characterization & Validation

To confirm the identity of the Cis-isomer and distinguish it from the Trans-isomer, Nuclear Magnetic Resonance (NMR) is the definitive tool.

¹H-NMR Distinctions (CDCl₃, 400 MHz)

Proton	Trans-Lacidipine (E)	Cis-Lacidipine (Z)	Diagnostic Feature
Alkene H (α to C=O)	δ ~ 6.2–6.3 ppm	δ ~ 5.8–6.0 ppm	Upfield shift in Cis
Alkene H (β to Aryl)	δ ~ 7.9–8.0 ppm	δ ~ 7.0–7.2 ppm	Significant upfield shift
Coupling Constant (J)	15.5 – 16.0 Hz	11.5 – 12.5 Hz	Definitive Proof of Geometry
DHP C4-H	δ ~ 5.0–5.4 ppm	δ ~ 5.0–5.4 ppm	Less diagnostic

HPLC Validation Parameters

- Column: C18 (e.g., Inertsil ODS-3V, 150 x 4.6 mm, 5 μm).

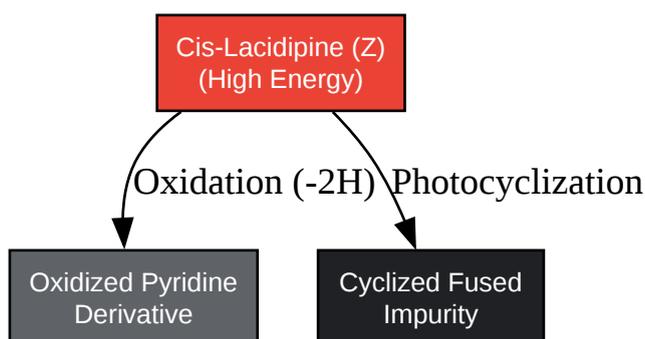
- Mobile Phase: Acetonitrile : Water (80:20).
- Flow Rate: 1.0 mL/min.
- Relative Retention Time (RRT):
 - Lacidipine (Trans): 1.00
 - Cis-Lacidipine: ~0.90 - 1.10 (System dependent, usually resolves closely).

Stability & Degradation Mechanisms

The Cis-isomer is thermodynamically less stable than the Trans-isomer. It is also a precursor to further degradation products, specifically the oxidized pyridine derivative and cyclized impurities.

Cyclization Risk: The Cis-geometry brings the tert-butyl ester group into proximity with the DHP ring. Under oxidative stress or prolonged light exposure, Cis-Lacidipine can undergo:

- Aromatization: Oxidation of the DHP ring to a Pyridine ring.[4]
- Cyclization: Intramolecular reaction leading to fused tetracyclic structures.



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Caption: Degradation pathways of Cis-Lacidipine under stress conditions.

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